1-benzyl-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDCEFWAMGBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566575 | |
| Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-22-3 | |
| Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 1 Benzyl 1h Pyrrole 2 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that readily undergoes transformations such as esterification and amide bond formation, providing pathways to numerous derivatives with potential applications in medicinal chemistry and materials science.
Esterification Reactions
Esterification of 1-benzyl-1H-pyrrole-2-carboxylic acid can be achieved through several standard methods, most notably acid-catalyzed esterification. This reaction converts the carboxylic acid into an ester, a functional group often used to modify the solubility and reactivity of the parent compound.
A common and well-established method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. This reaction involves heating the carboxylic acid in an excess of alcohol, typically methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). The equilibrium of the reaction is driven towards the ester product by the large excess of the alcohol.
While specific studies detailing the esterification of this compound are not extensively documented in publicly available literature, the general principles of Fischer esterification are directly applicable. The reaction would proceed by protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester, methyl 1-benzyl-1H-pyrrole-2-carboxylate.
Table 1: General Conditions for Acid-Catalyzed Esterification
| Reactant | Reagent | Catalyst | Solvent | Condition | Product |
|---|
Amide Bond Formation
The formation of amides from this compound is a crucial transformation for the synthesis of compounds with potential biological activity. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.
A documented example is the synthesis of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide. Although the direct synthesis from this compound is not detailed, a related synthesis starts from pyrrole-2-carboxylic acid methylamide, which is then benzylated. This indicates that the N-methylamide of the parent pyrrole (B145914) carboxylic acid is a stable and accessible compound. The direct amide formation from this compound and methylamine (B109427) would typically involve the use of standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction.
Table 2: Example of Amide Derivative of this compound
| Amide Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|
Pyrrole Ring Modifications and Functionalization
The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to various modifications, including electrophilic aromatic substitution and reduction reactions.
Electrophilic Aromatic Substitution on the Pyrrole Moiety
The pyrrole ring is highly activated towards electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents. In the case of this compound, the nitrogen atom is substituted with a benzyl (B1604629) group, and the C2 position is occupied by a carboxylic acid group. The carboxylic acid group is an electron-withdrawing group and, therefore, a deactivating group. In electrophilic aromatic substitution on pyrrole rings, substitution typically occurs at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. With the C2 position already substituted, electrophilic attack is expected to be directed to the C4 and C5 positions. The electron-withdrawing nature of the carboxylic acid group will likely favor substitution at the C4 position.
Hydrogenation and Reduction Reactions
The pyrrole ring and the carboxylic acid group of this compound can both undergo reduction under different reaction conditions.
Catalytic hydrogenation of pyrrole derivatives can lead to the saturation of the pyrrole ring, yielding the corresponding pyrrolidine. The conditions for this transformation typically involve hydrogen gas and a metal catalyst such as platinum, palladium, or rhodium. The specific conditions (pressure, temperature, and catalyst) will determine the extent of hydrogenation. It is also possible to selectively reduce the pyrrole ring without affecting the carboxylic acid group, or conversely, to reduce the carboxylic acid to an alcohol while leaving the pyrrole ring intact, although this often requires more specific reagents.
The reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (1-benzyl-1H-pyrrol-2-yl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups if not used under controlled conditions. The selective reduction of the carboxylic acid in the presence of the pyrrole ring is a valuable synthetic transformation.
Table 3: Potential Reduction Products of this compound
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or Rh/C | 1-benzylpyrrolidine-2-carboxylic acid |
Benzyl Group Reactivity and Substituent Effects
The primary reactions involving the benzyl group are cleavage (debenzylation) and oxidation of the benzylic carbon. The ease with which these reactions occur is dictated by the electronic and steric nature of any substituents present.
Hydrogenolysis of the Benzyl Group
One of the most common reactions of the N-benzyl group is its removal via hydrogenolysis, a process that involves the cleavage of the C-N bond in the presence of a catalyst (typically palladium on carbon, Pd/C) and a hydrogen source. This reaction is highly sensitive to the electronic environment of the benzyl group.
Detailed research on analogous aromatic systems provides significant insight into the substituent effects on this process. A study on the hydrogenolysis of substituted 1,4-dibenzyloxybenzene (B1663937) derivatives demonstrated that the electronic properties of substituents on the benzene (B151609) ring play a crucial role in the rate of benzyl group cleavage. researchgate.net Electron-donating groups (EDGs) on the aromatic ring tend to decrease the rate of hydrogenolysis, while electron-withdrawing groups (EWGs) can have the opposite effect.
The suppressive effect of EDGs can be attributed to an increase in electron density at the benzylic carbon, which strengthens the C-N bond. Conversely, EWGs can facilitate cleavage by destabilizing the bond. Steric hindrance from bulky substituents, particularly at the ortho positions of the benzyl ring, can also impede the approach of the catalyst, thereby slowing down the reaction. researchgate.net
The following table, adapted from studies on analogous benzylic systems, illustrates the influence of substituents on the ease of hydrogenolysis. researchgate.net
| Substituent on Benzyl Ring | Position | Electronic Effect | Predicted Impact on Hydrogenolysis Rate of this compound |
| -OCH₃ | para | Strong Electron-Donating | Significantly Decreased |
| -CH₃ | para | Electron-Donating | Decreased |
| -CH₃ | ortho | Electron-Donating, Steric Hindrance | Decreased |
| -NO₂ | para | Strong Electron-Withdrawing | Increased |
| -Cl | para | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Slightly Increased or Minimal Effect |
Oxidation of the Benzylic Carbon
The benzylic carbon of the 1-benzyl group is susceptible to oxidation to form a carbonyl group (a benzoyl group). This transformation typically requires strong oxidizing agents. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this reaction to proceed.
The rate of benzylic oxidation is also influenced by substituent effects on the benzene ring. Electron-donating groups can stabilize the transition state of the oxidation reaction, thereby increasing the reaction rate. Conversely, electron-withdrawing groups tend to decrease the rate of oxidation by destabilizing the electron-deficient transition state.
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR spectroscopy for 1-benzyl-1H-pyrrole-2-carboxylic acid reveals distinct signals corresponding to the protons of the benzyl (B1604629) and pyrrole (B145914) moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the pyrrole nitrogen are characteristically observed as a singlet around δ 5.5 ppm. rsc.org The protons on the pyrrole ring exhibit chemical shifts that are influenced by the electron-withdrawing carboxylic acid group and the benzyl substituent. The proton at the 5-position of the pyrrole ring is expected to resonate at a different frequency than the protons at the 3- and 4-positions, which often appear as a multiplet. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm. libretexts.org
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
| Benzyl Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzylic Methylene (-CH₂-) | ~5.5 | Singlet |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is significantly deshielded and typically resonates in the range of δ 160-180 ppm. libretexts.org The carbon atoms of the benzyl group's aromatic ring are expected to appear in the δ 125-138 ppm region. researchgate.net The benzylic methylene carbon signal is generally found further upfield. The carbon atoms of the pyrrole ring will have distinct chemical shifts, influenced by the positions of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 160-180 |
| Benzyl Aromatic (ipso-C) | ~137 |
| Benzyl Aromatic (ortho, meta, para-C) | 125-129 |
| Pyrrole Ring (C2) | Varies (substituted) |
| Pyrrole Ring (C3, C4, C5) | Varies |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 201.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₁₁NO₂. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the benzyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations from the benzyl group are usually observed just above 3000 cm⁻¹.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound (C₁₂H₁₁NO₂), the theoretical elemental composition is approximately:
Carbon (C): 71.63%
Hydrogen (H): 5.51%
Nitrogen (N): 6.96%
Oxygen (O): 15.90%
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical and molecular formula of the synthesized compound.
Purity Determination Methodologies
To ensure the reliability of research data, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for this purpose. nih.gov
In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. A pure sample will ideally show a single, sharp peak. The presence of other peaks would indicate impurities. Purity is often determined by calculating the area of the main peak as a percentage of the total area of all peaks. Similarly, GC can be used if the compound is sufficiently volatile and thermally stable.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. For 1-benzyl-1H-pyrrole-2-carboxylic acid and its analogs, a pharmacophore model would typically identify key features: the carboxylic acid group as a hydrogen bond donor and acceptor, the aromatic pyrrole (B145914) ring, and the hydrophobic benzyl (B1604629) group. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. pensoft.net This technique involves searching large digital libraries of chemical compounds to identify molecules that match the defined pharmacophoric features. pensoft.netresearchgate.net For instance, a model based on the pyrrole-2-carboxylic acid scaffold could be used to discover novel inhibitors for enzymes like dihydrofolate reductase (DHFR) or enoyl-acyl carrier protein reductase (InhA), which are known targets for compounds with a pyrrole core. mdpi.com This approach accelerates the identification of potential "hit" compounds for further experimental testing. pensoft.net Studies on pyrrole derivatives have successfully used this method to identify potential inhibitors for targets such as acetylcholinesterase and various protein kinases. nih.govpensoft.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This simulation helps to understand and visualize the interactions at the atomic level. For analogs of this compound, docking studies have been instrumental in elucidating their binding modes with various protein targets. nih.govnih.gov
For example, studies on pyrrole derivatives have simulated their binding to the active sites of enzymes such as cyclooxygenase (COX-1 and COX-2), lysine-specific demethylase 1 (LSD1), and cyclin-dependent kinase 2 (CDK2). nih.govnih.govnih.gov These simulations provide a static snapshot of the most probable binding pose, which is crucial for understanding the structure-activity relationship (SAR) and for designing derivatives with improved affinity and selectivity. nih.govnih.gov
A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the protein. mdpi.com These scores, often expressed as binding energies (kcal/mol), help to rank different compounds based on their predicted potency. A more negative score generally indicates a more favorable binding interaction. researchgate.net
In studies involving pyrrole derivatives, docking scores have been correlated with experimentally determined inhibitory activities (e.g., IC₅₀ values). nih.govvlifesciences.com For example, docking of benzylidine pyrrole-2-carbohydrazide derivatives against the enoyl ACP reductase of M. tuberculosis yielded G-scores (Glide scores) that were comparable to the standard drug Isoniazid, indicating good binding affinity. vlifesciences.com Similarly, docking of fused 1H-pyrroles against EGFR and CDK-2 has provided binding free energy values that help rationalize the observed biological activity. nih.gov
Below is an illustrative table of docking scores for representative pyrrole analogs against different enzyme targets, compiled from various research findings.
| Compound Class | Target Enzyme | Docking Score / Binding Energy (kcal/mol) | Reference |
| Benzylidine pyrrole-2-carbohydrazide | Enoyl ACP Reductase (InhA) | -7.138 | vlifesciences.com |
| Fused 1H-Pyrrole Derivative | Epidermal Growth Factor Receptor (EGFR) | -23.49 | nih.gov |
| Fused 1H-Pyrrole Derivative | Cyclin-Dependent Kinase 2 (CDK2) | -21.13 | nih.gov |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | Dihydrofolate Reductase (DHFR) | -8.50 | mdpi.com |
This table is for illustrative purposes and combines data from studies on different pyrrole analogs.
Beyond the docking score, a detailed analysis of the interactions between the ligand and the protein's active site is crucial. For this compound and its analogs, two types of non-covalent interactions are particularly important: hydrogen bonds and π-stacking. nih.gov
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. researchgate.net In a protein's active site, it can form strong hydrogen bonds with the side chains of amino acid residues like arginine, lysine, serine, or aspartic acid. nih.govbiorxiv.org The pyrrole N-H can also act as a hydrogen bond donor. nih.gov These interactions are fundamental for anchoring the ligand in the correct orientation within the binding pocket. nih.gov
Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Dynamics
While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-protein complex. mdpi.com
For analogs of this compound, MD simulations have been used to validate the stability of docking poses. nih.govnih.gov For instance, a study on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, a close analog, utilized MD simulations to confirm the stability of its interaction with target enzymes. researchgate.net By running simulations for nanoseconds, researchers can observe whether the key interactions identified in docking, such as hydrogen bonds and π-stacking, are maintained over time. mdpi.com Analysis of metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms helps to confirm that the complex remains in a stable bound state. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netacs.org These methods can provide a detailed understanding of the electronic structure, charge distribution, and reactivity of this compound and its analogs.
DFT calculations have been used to analyze the molecular structure and vibrational frequencies of pyrrole-2-carboxylic acid and its dimers. researchgate.netacs.org Such studies can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can precisely characterize the nature and strength of non-covalent interactions, such as hydrogen bonds, by analyzing electron density and calculating interaction energies, complementing the findings from molecular docking and MD simulations. acs.orgresearchgate.net
Biological and Medicinal Chemistry Research Applications of 1 Benzyl 1h Pyrrole 2 Carboxylic Acid Derivatives
Design and Synthesis of Analogs for Biological Evaluation
The foundation of developing new therapeutic agents from a lead compound like 1-benzyl-1H-pyrrole-2-carboxylic acid lies in the strategic design and synthesis of its analogs. This process allows for a systematic exploration of the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies of Pyrrole-2-carboxamide Derivatives
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrrole-2-carboxamide derivatives, while specific SAR data for Nav1.3 inhibition or T-cell receptor (TCR) antagonism are not extensively available in the public domain, general principles can be drawn from studies on related compounds targeting other biological systems.
Research on various pyrrole-2-carboxamide derivatives has demonstrated that the nature and substitution pattern on the pyrrole (B145914) ring, the N-benzyl group, and the carboxamide moiety can significantly impact biological efficacy. For instance, in a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, the N-benzyl side chain was found to be important for the inhibitory potency against metallo-β-lactamases. nih.gov This suggests that the benzyl (B1604629) group in 1-benzyl-1H-pyrrole-2-carboxamide derivatives likely plays a crucial role in orienting the molecule within the binding site of its target protein.
Furthermore, studies on pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) have shown that the hydrogens on the pyrrole and carboxamide groups are crucial for potency. nih.gov Replacing these hydrogens with methyl groups led to a significant reduction or loss of activity. nih.gov This highlights the potential importance of hydrogen bonding interactions involving the pyrrole and carboxamide functionalities for target engagement.
Modifications of the Pyrrole and Benzyl Moieties for Enhanced Activity
Guided by SAR principles, medicinal chemists employ various synthetic strategies to modify the pyrrole and benzyl moieties of this compound to enhance its biological activity. These modifications aim to optimize the compound's interaction with its biological target.
Table 1: Potential Modifications of the Pyrrole and Benzyl Moieties for Enhanced Biological Activity
| Moiety | Position of Modification | Type of Modification | Rationale |
| Pyrrole Ring | N1 | Replacement of the benzyl group with other substituted aryl or heteroaryl groups | To probe the hydrophobic and electronic requirements of the binding pocket. |
| Pyrrole Ring | C3, C4, C5 | Introduction of small alkyl or halogen substituents | To modulate the electronics of the pyrrole ring and explore additional binding interactions. |
| Benzyl Moiety | ortho, meta, para | Introduction of electron-donating or electron-withdrawing groups | To fine-tune the electronic properties of the benzyl ring and its interaction with the target. |
| Carboxylic Acid | - | Conversion to various amides or esters | To enhance cell permeability, metabolic stability, and introduce new interaction points. |
A common synthetic route to introduce such modifications involves the N-alkylation of a suitable pyrrole-2-carboxylate ester with a substituted benzyl bromide, followed by hydrolysis of the ester to the carboxylic acid. The resulting acid can then be coupled with a variety of amines to generate a library of carboxamide derivatives for biological screening. nih.gov
Investigations into Specific Biological Targets and Pathways
The therapeutic potential of this compound derivatives is being explored against specific biological targets implicated in various diseases.
Sodium Channel Modulation (e.g., Nav1.3 Inhibitors)
Voltage-gated sodium channels, and in particular the Nav1.3 subtype, are recognized as important targets for the treatment of neuropathic pain. While there is a lack of direct published research specifically investigating this compound derivatives as Nav1.3 inhibitors, the general class of pyrrole-containing compounds has been explored for ion channel modulation. nih.gov The structural characteristics of the this compound scaffold, featuring aromatic rings and a hydrogen-bond-donating/accepting carboxamide group, present possibilities for interaction with the complex protein structure of sodium channels. Future research could focus on synthesizing and screening a library of these derivatives to assess their potential as Nav1.3 inhibitors.
T-Cell Receptor (TCR) Antagonism in Immunological Research
The T-cell receptor (TCR) is a key component of the adaptive immune system, and its aberrant activation can lead to autoimmune diseases like multiple sclerosis. The development of small molecule, non-peptide antagonists of the TCR is a promising therapeutic avenue.
Non-Peptide Mimetics for Immunotherapy
Derivatives of this compound have been successfully designed and synthesized as non-peptide mimetics of the immunodominant myelin basic protein (MBP) epitope, with the aim of antagonizing the TCR. nih.govmdpi.com In a notable study, researchers synthesized a series of pyrrole-based compounds and evaluated their ability to inhibit the stimulation of T-cells. nih.gov
The synthesis of these potential TCR antagonists involved the N-alkylation of a methyl pyrrolecarboxylate with benzyl bromide, followed by ester hydrolysis and subsequent amide coupling with N-Boc-ethylenediamine. nih.gov The resulting compounds were then tested in vitro.
Table 2: In Vitro Evaluation of a this compound Analog as a TCR Antagonist
| Compound | Biological Target | Assay | Key Finding | Reference |
| 1-benzyl-N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-methyl-1H-pyrrole-3-carboxamide | T-Cell Receptor | T-cell proliferation assay | Demonstrated inhibition of T-cell stimulation induced by the MBP83–99 peptide. | nih.gov |
These findings underscore the potential of the this compound scaffold as a platform for the development of novel immunotherapies for autoimmune disorders. nih.gov The ability of these small molecules to act as TCR antagonists opens up new possibilities for modulating the immune response in a targeted manner.
Inhibition of T Cell Proliferation
Research into the therapeutic potential of pyrrole derivatives has identified compounds with selective inhibitory effects on T cell proliferation, a critical process in immune responses and certain hematological malignancies. T-cell acute lymphoblastic leukemia (T-ALL) is a particularly aggressive cancer characterized by the rapid proliferation of T-lymphoblasts. nih.gov Polyenylpyrrole derivatives, synthesized based on the structures of fungal metabolites like rumbrin and auxarconjugatin-B, have been investigated for their ability to suppress the growth of T-ALL cell lines. nih.gov
In a study evaluating a series of 20 such analogs, an octatetraenylpyrrole derivative demonstrated significant and selective growth-inhibiting activity against the CCRF-CEM T-ALL cell line. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.27 μM against CCRF-CEM cells. nih.gov Notably, its cytotoxic effect was highly selective; the IC₅₀ values against other cancer cell lines, including Burkitt lymphoma (Raji), cervical cancer (HeLa), and oral cancer (HSC-3), were all greater than 10 μM. nih.gov This selectivity highlights the potential of this structural class for developing targeted therapies for T-ALL that spare other cell types. nih.gov
| Cell Line | Cell Type | IC₅₀ (μM) |
|---|---|---|
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 0.27 |
| Raji | Burkitt lymphoma | > 10 |
| HeLa | Cervical cancer | > 10 |
| HSC-3 | Oral cancer | > 10 |
Anticancer Properties in In Vitro Studies
Derivatives of this compound are part of a broader class of pyrrole-containing compounds that have demonstrated significant anticancer activity across various in vitro models. researchgate.net These compounds employ diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation. researchgate.net
One area of investigation involves pyrrole derivatives designed as dual inhibitors of tubulin and aromatase. nih.gov A series of novel pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives showed potent activity against the NCI60 human cancer cell line panel. nih.gov For instance, the parent compound of this series was particularly lethal against several cell lines, including HT29 colon adenocarcinoma (LC₅₀ = 9.31 µM), OVCAR-8 ovarian carcinoma (LC₅₀ = 6.55 µM), and SN12C renal cell carcinoma (LC₅₀ = 3.97 µM). nih.gov Another derivative, a single chloro-substituted compound (3h), was identified as a strong tubulin inhibitor and also potently inhibited aromatase (IC₅₀ = 1.8 µM), showing strong activity against the estrogen receptor-positive T47D breast cancer cell line (IC₅₀ = 2.4 µM). nih.gov
Another structural analog, RDS 60, which is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, has shown potent antineoplastic properties in human head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com This compound effectively inhibited the replication of these cancer cells by arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis. mdpi.com
| Derivative Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Parent Cmpd) | HT29 (Colon) | LC₅₀ | 9.31 | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Parent Cmpd) | OVCAR-8 (Ovarian) | LC₅₀ | 6.55 | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Parent Cmpd) | SN12C (Renal) | LC₅₀ | 3.97 | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Compound 3h) | T47D (Breast) | IC₅₀ | 2.4 | nih.gov |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27, FaDu (HNSCC) | Apoptosis Induction | 2 | mdpi.com |
Potential as Adjuvant Strategies to Overcome Antimicrobial Resistance
The rise of antimicrobial resistance necessitates the development of new therapeutic strategies, including adjuvants that can restore the efficacy of existing antibiotics. Certain pyrrole derivatives have emerged as promising candidates in this area. nih.govnih.gov These molecules may not have potent direct bactericidal activity but can act as "antibiotic enhancers" by disrupting bacterial resistance mechanisms, such as quorum sensing (QS) and biofilm formation. nih.govnih.gov
A notable example is 1H-pyrrole-2,5-dicarboxylic acid (PT22), a natural compound isolated from an endophytic fungus. nih.gov PT22 exhibits quorum-sensing inhibitory activity against the Gram-negative pathogen Pseudomonas aeruginosa. nih.gov When used in combination with conventional antibiotics like gentamycin or piperacillin, PT22 acts as a potent antibiotic enhancer, significantly increasing their effectiveness against P. aeruginosa. nih.gov This approach targets the communication systems bacteria use to coordinate virulence and defense, making them more susceptible to antibiotics.
Furthermore, research into N-arylpyrrole derivatives has identified compounds with broad-spectrum activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance. nih.gov Some of these derivatives have demonstrated significant inhibition of biofilm formation and other virulence factors. nih.gov For example, specific N-arylpyrroles outperformed the antibiotic levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 μg/mL compared to 8 μg/mL for levofloxacin. nih.gov By targeting mechanisms linked to infection persistence and dissemination, these compounds represent a viable strategy to combat resistant infections. nih.gov
Mechanistic Studies of Biological Activity
Elucidation of Molecular Mechanisms of Action
The biological activities of this compound derivatives stem from their ability to interact with various molecular targets, leading to the disruption of essential cellular processes in cancer cells. researchgate.net A primary mechanism observed is the induction of apoptosis and cell cycle arrest. researchgate.net For instance, the pyrrole derivative RDS 60 was found to block the cell cycle in the G2/M phase in HNSCC cell lines. mdpi.com This arrest is associated with the failure to form normal bipolar mitotic spindles and the cytoplasmic accumulation of cyclin B1, a key regulator of the G2/M transition. mdpi.com This disruption of microtubule dynamics is a well-established anticancer mechanism. mdpi.com
Other pyrrole derivatives function by inhibiting crucial enzymes involved in cancer progression. nih.gov Certain pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives act as dual inhibitors, targeting both tubulin polymerization and the enzyme aromatase. nih.gov The anti-tubulin activity disrupts microtubule structure, leading to mitotic arrest and apoptosis, while aromatase inhibition reduces the production of estrogens that fuel the growth of hormone-dependent cancers like ER-positive breast cancer. nih.gov
Receptor Binding and Signaling Pathway Modulation
At the molecular level, some pyrrole derivatives exert their effects by directly binding to and inhibiting key receptors involved in cancer cell signaling. nih.gov Pyrrole compounds have been synthesized as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptor tyrosine kinases are critical for tumor cell proliferation, survival, and angiogenesis. By forming stable complexes with EGFR and VEGFR, these derivatives can block downstream signaling pathways, thereby contributing to their antitumor activity. nih.gov
Molecular docking studies have provided further insight into these interactions. For pyrrolyl-indole hybrids that inhibit tubulin, modeling predicted that the derivatives bind to the colchicine site, primarily through hydrophobic interactions with surrounding amino acid residues. nih.gov For those that inhibit aromatase, heme chelation with the pyrrole ring was predicted as a key interaction for inhibitory activity. nih.gov The ability to modulate these specific receptor and enzyme-driven pathways underscores the potential for developing highly targeted cancer therapies based on the pyrrole scaffold.
Preclinical Research and Lead Optimization Strategies
Once a promising lead compound, such as a derivative of this compound, is identified, it enters a rigorous process of lead optimization and preclinical development. creative-biostructure.com The primary goal of this stage is to refine the molecule's properties to enhance its potential as a clinical drug candidate. This iterative process involves modifying the chemical structure to improve key characteristics such as potency, target specificity, efficacy, and metabolic stability. creative-biostructure.com
A key strategy in this phase is structure-guided optimization. nih.gov This involves using techniques like X-ray crystallography to understand how the compound binds to its target. This information allows for rational design modifications to improve interactions, for example, by engaging with flexible loops in an enzyme's active site to increase inhibitory potency. nih.gov Structure-activity relationship (SAR) studies are conducted systematically to determine how different chemical substituents on the pyrrole scaffold affect biological activity. nih.gov
Preclinical development also involves extensive in vitro and in vivo testing to establish a profile of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicology (ADME-Tox). creative-biostructure.com Early determination of these parameters is crucial for identifying potential liabilities and improving the probability of success in later clinical trials. creative-biostructure.com For instance, strategies may be employed to improve the compound's ability to penetrate Gram-negative bacteria in the case of antimicrobial adjuvants or to enhance its bioavailability for systemic cancer treatment. nih.gov Successful lead optimization aims to produce a development candidate with a favorable balance of efficacy and safety, ready for Investigational New Drug (IND)-enabling studies. creative-biostructure.com
Identification of Lead Compounds for Therapeutic Development
The initial phase of drug discovery involves identifying "lead compounds," which are molecules that exhibit a desired biological activity and serve as a foundation for further development. Derivatives of this compound have been explored for various therapeutic targets, leading to the identification of promising leads.
A notable area of research has been in the development of novel treatments for tuberculosis (TB), particularly against drug-resistant strains. In this context, pyrrole-2-carboxamides have been designed and synthesized as potential inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, making it an attractive target for new anti-TB drugs. nih.gov
Through structure-guided design and screening, researchers identified several pyrrole-2-carboxamide derivatives with potent anti-TB activity. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring and the carboxamide group were crucial for improving activity. nih.gov For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced the anti-TB effect. nih.gov
One particular derivative, Compound 32 , emerged as a highly promising lead compound. It demonstrated excellent activity against drug-resistant tuberculosis, good stability in mouse microsomes, and favorable safety characteristics, including a lack of inhibition of the hERG K+ channel. nih.gov This compound's identification underscores the potential of the this compound scaffold in generating viable leads for therapeutic development. nih.gov
Similarly, other research has identified derivatives of the 1-benzyl-pyrrole core as potent inhibitors of different biological targets. For example, a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives identified compounds that inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of beta-lactam antibiotics. nih.gov The N-benzoyl derivative from this series showed potent activity against multiple MBL subgroups and successfully sensitized bacteria to existing antibiotics, marking it as a significant lead for combating antibiotic resistance. nih.gov
Optimization of Analogues for Improved Efficacy and Selectivity
In the development of MmpL3 inhibitors for tuberculosis, researchers performed detailed SAR studies on the pyrrole-2-carboxamide scaffold. nih.gov They explored the impact of various substituents at different positions on the molecule.
Key findings from these optimization studies include:
Substituents on the Pyrrole Ring: The presence of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring was found to be optimal for both biological activity and metabolic stability. nih.gov
Substituents on the Carboxamide: Bulky groups, such as 1-adamantyl and cyclooctyl, attached to the carboxamide moiety were shown to greatly improve anti-TB activity. nih.gov
Hydrogen Bonding: The hydrogen atoms on the pyrrole and carboxamide groups were found to be important for activity. Replacing these with methyl groups led to a significant reduction or complete loss of inhibitory function. nih.gov
These systematic modifications led to the discovery of compounds with potent anti-TB activity, with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL, and low cytotoxicity. nih.gov The data below illustrates the effect of structural modifications on the anti-mycobacterial activity and cytotoxicity of selected pyrrole-2-carboxamide derivatives.
| Compound | R1 Group (on Pyrrole) | R2 Group (on Carboxamide) | MIC (μg/mL) vs. M. tuberculosis H37Rv | IC50 (μg/mL) vs. Vero cells | Selectivity Index (SI) |
|---|---|---|---|---|---|
| 12 | -CH3 | 2-adamantyl | 3.7 | >64 | >17 |
| 17 | 4-CF3-Ph | 2-adamantyl | 0.008 | >64 | >8000 |
| 31 | 4-OCF3-Ph | 2-adamantyl | 0.008 | >64 | >8000 |
| 32 | 3-F-4-CF3-Ph | 2-adamantyl | 0.004 | >64 | >16000 |
| 47 | 2,4-diF-Ph | 1-adamantyl | 0.008 | >64 | >8000 |
| 50 | 4-pyridyl | 1-adamantyl | 0.008 | >64 | >8000 |
Further optimization focused on improving pharmacokinetic properties. The metabolic stability of the compounds was evaluated in mouse liver microsomes. This led to the finding that phenyl groups with electron-withdrawing substituents on the pyrrole moiety were generally optimal for metabolic stability. nih.gov For example, compound 47, with a 2,4-difluoro phenyl group, showed superior metabolic stability compared to analogues with other substituents. nih.gov
| Compound | Remaining Percentage after 30 min |
|---|---|
| 17 | 0% |
| 31 | 0% |
| 32 | 54.7% |
| 47 | 69.8% |
| 50 | 35.5% |
This iterative process of identifying lead compounds and optimizing their structure highlights the utility of the this compound framework in developing new therapeutic agents with enhanced efficacy and selectivity. nih.govnih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Scalable Production
The advancement of 1-benzyl-1H-pyrrole-2-carboxylic acid and its derivatives from laboratory-scale research to clinical and commercial applications hinges on the development of efficient and scalable synthetic methods. Traditional batch syntheses, such as the Paal-Knorr and Hantzsch reactions, have been instrumental in the initial preparation of pyrrole (B145914) derivatives. syrris.comresearchgate.net However, these methods can be limited by factors such as reaction time, yield, and environmental impact, particularly when considering large-scale production.
Future research will likely focus on the implementation of modern synthetic technologies to overcome these limitations. Continuous flow chemistry , for instance, offers a promising alternative for the synthesis of substituted pyrrole carboxylic acids. syrris.comnih.govacs.orgacs.org This technique allows for rapid reaction optimization, improved heat and mass transfer, and enhanced safety, making it highly suitable for industrial-scale production. syrris.comnih.gov A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, demonstrating the potential of this technology to produce these compounds efficiently. syrris.comnih.govacs.orgacs.org Adapting such a system for the synthesis of this compound could significantly streamline its production. syrris.comresearchgate.netnih.gov
Furthermore, the principles of green chemistry are expected to play a crucial role in the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. Research into sustainable synthesis methods, such as those utilizing biosourced starting materials, is also an emerging area of interest. acs.org
Table 1: Comparison of Synthetic Methodologies for Pyrrole Carboxylic Acid Derivatives
| Methodology | Advantages | Disadvantages | Scalability Potential |
| Traditional Batch Synthesis (e.g., Paal-Knorr, Hantzsch) | Well-established procedures. syrris.comresearchgate.net | Often requires harsh conditions, long reaction times, and can have moderate yields. researchgate.net | Moderate |
| Continuous Flow Chemistry | Rapid, efficient, and scalable; improved safety and control. syrris.comnih.govacs.orgacs.org | Requires specialized equipment and optimization. | High |
| Green Chemistry Approaches | Environmentally friendly, reduces waste, and uses safer reagents. acs.org | May require development of new catalytic systems. | High |
Advanced Computational Approaches for Drug Discovery and Design
Computational tools have become indispensable in modern drug discovery, offering a rapid and cost-effective means to design and screen novel drug candidates. For this compound, these approaches can be leveraged to predict its biological activities, understand its mechanism of action, and guide the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the physicochemical properties of this compound derivatives and their biological activities. nih.govuran.uanih.gov By analyzing how modifications to the chemical structure affect activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
Molecular docking simulations can provide insights into the binding interactions between this compound and its biological targets. vlifesciences.comresearchgate.netnih.gov This technique can be used to identify key amino acid residues involved in binding and to predict the binding affinity of different analogs. vlifesciences.comfrontiersin.org Such information is invaluable for the rational design of more effective inhibitors. nih.govresearchgate.netuomustansiriyah.edu.iq
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govmdpi.com This information can then be used to search virtual libraries for other compounds that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com
Table 2: Application of Computational Approaches in Drug Discovery
| Computational Method | Application | Expected Outcome |
| QSAR | Predict the biological activity of new analogs based on their chemical structure. nih.govuran.uanih.gov | Prioritization of synthetic targets with improved potency. nih.gov |
| Molecular Docking | Visualize and analyze the binding of the compound to its target protein. vlifesciences.comresearchgate.netnih.gov | Understanding of the mechanism of action and guidance for lead optimization. vlifesciences.comfrontiersin.org |
| Pharmacophore Modeling | Identify the key structural features responsible for biological activity. nih.govmdpi.com | Discovery of novel scaffolds with similar biological activity. nih.gov |
Broadening the Scope of Biological Applications
While this compound is known for its anti-inflammatory and antimicrobial properties, the broader therapeutic potential of this scaffold remains largely unexplored. ontosight.ai The pyrrole nucleus is a common feature in a wide range of biologically active molecules, suggesting that derivatives of this compound could have applications in various disease areas. nih.gov
Future research should focus on a systematic evaluation of the biological activities of this compound and its analogs in a variety of disease models. This could include screening for:
Anticancer activity: Many pyrrole derivatives have demonstrated potent anticancer effects. nih.govnih.govnih.govmdpi.com Investigating the efficacy of this compound derivatives against a panel of cancer cell lines could reveal novel therapeutic opportunities. nih.govnih.govmdpi.com
Antiviral activity: The pyrrole scaffold is present in some antiviral drugs, and exploring the potential of this compound derivatives against a range of viruses could lead to the discovery of new antiviral agents. mdpi.com
Neuroprotective effects: Some studies have suggested that certain carboxylic acid derivatives may possess neuroprotective properties. nih.govnih.govjelsciences.commdpi.com Evaluating the potential of this compound analogs in models of neurodegenerative diseases could be a fruitful area of research. nih.govjelsciences.com
Development of Structure-Guided Design Principles
A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for the development of potent and selective drug candidates. researchgate.net This involves synthesizing a library of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity.
Key areas for modification and SAR studies include:
Substitutions on the benzyl (B1604629) ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyl ring can significantly impact the compound's activity and selectivity.
Modifications of the carboxylic acid group: The carboxylic acid moiety can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic properties and biological activity.
Substitutions on the pyrrole ring: Introducing substituents at other positions on the pyrrole ring can also influence the compound's interaction with its biological target.
The insights gained from these SAR studies will be instrumental in developing a set of structure-guided design principles for optimizing the therapeutic potential of this class of compounds.
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.govresearchgate.net Integrating HTS into the research pipeline for this compound can accelerate the discovery of new biological activities and novel lead compounds. nih.gov
A library of derivatives of this compound can be synthesized and screened against a wide range of biological targets, including enzymes, receptors, and whole cells. nih.govresearchgate.net This approach can help to identify unexpected therapeutic applications for this scaffold and provide starting points for new drug discovery programs. Furthermore, multiplexed HTS assays can be developed to simultaneously monitor the effects of these compounds on multiple targets, providing a more comprehensive understanding of their biological profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-benzyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
- Oxidative Self-Coupling : N-Benzyl pyrrole-2-carboxylate derivatives can undergo oxidative dimerization using tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst to form anhydrides, which can be hydrolyzed to the carboxylic acid .
- Substitution Reactions : Alkylation of pyrrole-2-carboxylic acid derivatives with benzyl halides (e.g., 2-nitrobenzyl bromide) in the presence of sodium hydride (NaH) in DMF under inert atmospheres yields N-benzylated products .
- Yield Optimization : Reaction temperatures (-78°C to room temperature) and stoichiometric ratios (e.g., 1:1.2 for pyrrole:benzyl halide) significantly impact yields, with reported yields ranging from 66% to 95% .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm for N-CH-Ar) and aromatic proton environments .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELX refinement) reveals planar pyrrole rings and hydrogen-bonding motifs. For example, N–H···O and O–H···O interactions form centrosymmetric dimers (graph-set motifs and ) .
- IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1750 cm) and pyrrole C–N bonds (1450–1500 cm) validate functional groups .
Q. How can researchers functionalize the pyrrole ring while preserving the carboxylic acid group?
- Electrophilic Substitution : Direct bromination or formylation at the pyrrole C3/C5 positions using Br or Vilsmeier-Haack reagents, respectively, without affecting the carboxylic acid group .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at halogenated positions (e.g., C4-Br) enables biaryl synthesis .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/ethyl acetate (80:20) mixtures to obtain monoclinic crystals suitable for X-ray analysis .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) resolves intermediates and byproducts .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, gloves, and goggles are mandatory due to potential skin/eye irritation .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Graph-Set Analysis : Centrosymmetric dimers form via N1–H1···O1 () and O2–H2···O1 () interactions, propagating 1D chains along the crystallographic a-axis. These motifs are critical for predicting solubility and melting points .
Q. What computational methods predict the electronic properties of this compound?
- DFT Calculations : B3LYP/6-311+G(d,p) models calculate HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (pyrrole N) and electrophilic regions (carboxylic acid O) .
- Molecular Dynamics : Simulations in water/DMSO mixtures predict solvation shells and diffusion coefficients, aiding in formulation design .
Q. What mechanistic insights explain contradictions in synthetic yields across literature reports?
- Side Reactions : Competing pathways (e.g., over-alkylation or oxidative degradation) reduce yields in non-optimized conditions. For example, excess benzyl bromide leads to di-benzylated byproducts .
- Catalyst Efficiency : TBAI vs. alternative catalysts (e.g., CuI) impact TBHP-mediated oxidative coupling rates and selectivity .
Q. How does structural modification (e.g., nitro or cyano substituents) affect bioactivity?
- SAR Studies : Introducing electron-withdrawing groups (e.g., 3-cyano) enhances antimicrobial activity (MIC ~12.5 μg/mL against S. aureus) but reduces solubility. Computational docking identifies hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Q. What advanced techniques analyze degradation pathways under thermal or photolytic stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
